Ethyl 4-Chloroacetoacetate-13C4
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Overview
Description
Ethyl 4-chloroacetoacetate is used as a precursor in the preparation of phosphorous ylides . It finds application in regular film coating, pharmaceutical coating, and formulation .
Synthesis Analysis
The synthesis of Ethyl 4-Chloroacetoacetate involves the use of diisopropylamine in dry THF . n-Butyllithium is added, and the reaction mixture is stirred at 0 °C for 15 minutes . Another method involves the introduction of chlorine gas, followed by the addition of methanol .Molecular Structure Analysis
The molecular formula of Ethyl 4-Chloroacetoacetate-13C4 is C2(13C)4H9ClO3 . Its molecular weight is 168.56 .Chemical Reactions Analysis
Ethyl 4-chloroacetoacetate is used in the synthesis of phosphorus ylides . It can also be transformed into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water .Physical And Chemical Properties Analysis
Ethyl 4-chloroacetoacetate is a liquid with a refractive index of 1.452 . It has a boiling point of 115 °C/14 mmHg and a density of 1.218 g/mL at 25 °C .Scientific Research Applications
Novel Synthesis Pathways
Ethyl 4-Chloroacetoacetate is utilized in novel synthesis pathways for creating highly functionalized compounds. For example, it is employed in the stereoselective synthesis of pyrrolidines through a four-component reaction, demonstrating a versatile approach to generate complex molecules with potential applications in drug discovery and material science (Devi & Perumal, 2006).
Biocatalysis for Compound Synthesis
In biocatalysis, Ethyl 4-Chloroacetoacetate serves as a substrate for the synthesis of valuable chiral intermediates. Research has shown its conversion to Ethyl (R)-4-Chloro-3-hydroxybutanoate using recombinant Escherichia coli cells, highlighting the potential of biotechnological methods in producing enantiopure compounds efficiently and sustainably (Yamamoto et al., 2002).
Enzymatic Reduction and Optimization
The enzymatic reduction of Ethyl 4-Chloroacetoacetate using microorganisms like Mucor ramannianus and Kluyveromyces marxianus has been optimized for higher conversion rates and enantiomeric excess. Such studies contribute to the development of greener and more efficient processes for synthesizing chiral chemicals (Ribeiro et al., 2009).
Microfluidic Chip Reactor for Synthesis Optimization
The use of microfluidic chip reactors for the synthesis of optical isomers demonstrates the role of Ethyl 4-Chloroacetoacetate in cutting-edge chemical synthesis technologies. This approach allows for precise control over reaction conditions, leading to high yields of desired products with significant purity and enantioselectivity (Kluson et al., 2019).
Green Chemistry Applications
In the context of green chemistry, Ethyl 4-Chloroacetoacetate is pivotal in the biocatalytic production of intermediates for drugs like atorvastatin. The development of environmentally friendly processes that utilize this compound underscores its importance in sustainable pharmaceutical manufacturing (Ma et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLMWUFVDREV-PQVJJBODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Chloroacetoacetate-13C4 |
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